molecular formula C16H17BrN2O4S B3453176 N~2~-(3-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3453176
M. Wt: 413.3 g/mol
InChI Key: QHQXAIFEXJTVOP-UHFFFAOYSA-N
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Description

N~2~-(3-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BMS-986205, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the glycine neurotransmitter system in the brain.

Mechanism of Action

N~2~-(3-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which enhances the activation of NMDA receptors. Activation of NMDA receptors has been shown to improve cognitive function and reduce symptoms of depression and anxiety.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to enhance NMDA receptor function, which improves cognitive function and reduces symptoms of depression and anxiety. Additionally, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

N~2~-(3-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. This compound has high potency and selectivity for GlyT1, which makes it an ideal tool for studying the glycine neurotransmitter system in the brain. Additionally, this compound has good pharmacokinetic properties, which allows for easy administration and dosing in animal studies. However, there are also some limitations to using this compound in lab experiments. For example, the long-term effects of GlyT1 inhibition on the brain are not fully understood, and more research is needed to fully elucidate the potential risks and benefits of this compound.

Future Directions

There are several future directions for research on N~2~-(3-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders such as schizophrenia, depression, and anxiety. Additionally, more research is needed to fully understand the long-term effects of GlyT1 inhibition on the brain and to develop more selective and potent inhibitors of GlyT1. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound to fully understand its potential risks and benefits in clinical settings.

Scientific Research Applications

N~2~-(3-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. This compound acts as a potent inhibitor of GlyT1, which regulates the glycine neurotransmitter system in the brain. The glycine neurotransmitter system plays a crucial role in the regulation of several physiological processes such as cognition, memory, and mood. Dysregulation of this system has been implicated in several neurological and psychiatric disorders such as schizophrenia, depression, and anxiety.

properties

IUPAC Name

2-(3-bromo-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S/c1-23-15-8-4-6-13(10-15)18-16(20)11-19(24(2,21)22)14-7-3-5-12(17)9-14/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQXAIFEXJTVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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